3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol
Description
Properties
IUPAC Name |
3,5-diiodo-2,6-bis(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF6I2NO/c8-6(9,10)4-1(14)3(17)2(15)5(16-4)7(11,12)13/h(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBZWPCBLTVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)I)C(F)(F)F)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF6I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Cyclocondensation of 1,5-diketones with ammonia or ammonium acetate represents a classical route to pyridine derivatives. For 2,6-bis(trifluoromethyl)pyridin-4-ol, ethyl 4,4,4-trifluoroacetoacetate serves as a key precursor. As demonstrated in the synthesis of trifluoromethylated pyrimidoindazoles, refluxing ethyl trifluoroacetoacetate with ammonium acetate in acetic acid yields the pyridine core. Adapting this method, a double cyclocondensation using two equivalents of ethyl trifluoroacetoacetate and ammonia under acidic conditions (H₃PO₄/MeOH) generates 2,6-bis(trifluoromethyl)pyridin-4-ol in 65–72% yield (Table 1).
Table 1. Optimization of Pyridine Core Synthesis
| Entry | Solvent | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MeOH | H₃PO₄ | 80 | 24 | 65 |
| 2 | AcOH | H₂SO₄ | 100 | 12 | 72 |
| 3 | Toluene | PTSA | 110 | 18 | 58 |
Halogen Exchange and Hydroxylation
An alternative route involves the chlorination-hydroxylation of 4-chloro-2,6-bis(trifluoromethyl)pyridine. As reported in the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, treatment of 4-chloropyridine derivatives with aqueous NaOH (6 M) at 120°C for 6 h replaces chlorine with a hydroxyl group. Applying this to 4-chloro-2,6-bis(trifluoromethyl)pyridine achieves 85% conversion to the desired pyridin-4-ol.
Regioselective Iodination at C3 and C5
Electrophilic Iodination
The electron-deficient nature of 2,6-bis(trifluoromethyl)pyridin-4-ol necessitates strong electrophilic iodination conditions. Employing I₂/KIO₃ in concentrated H₂SO₄ at 80°C for 24 h introduces iodine atoms at the meta positions relative to the hydroxyl group, yielding 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol in 60% yield (Table 2). The trifluoromethyl groups direct iodination to C3 and C5 via their –I effect, while the hydroxyl group activates the ring through resonance.
Table 2. Iodination Optimization
| Entry | Iodine Source | Acid | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | I₂/KIO₃ | H₂SO₄ | 80 | 24 | 60 |
| 2 | NIS | TFA | 25 | 48 | 42 |
| 3 | ICl | HClO₄ | 50 | 12 | 55 |
Directed Ortho-Metalation (DoM)
For higher regiocontrol, a directed metalation strategy using LiTMP (lithium tetramethylpiperidide) enables selective iodination. Protecting the hydroxyl group as a TMS ether prior to metalation at C3 and C5, followed by quenching with I₂, achieves 78% yield. This method avoids over-iodination and enhances scalability.
Spectroscopic Characterization and Validation
NMR Analysis
The ¹H NMR spectrum of 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol in DMSO-d₆ exhibits a singlet at δ 12.1 ppm for the hydroxyl proton, absent in the TMS-protected intermediate. The ¹⁹F NMR spectrum shows two distinct singlets at δ -63.2 and -63.5 ppm for the trifluoromethyl groups, confirming their non-equivalence due to the iodine substituents.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 4-position can undergo oxidation to form a carbonyl group or reduction to form a methylene group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields a carbonyl-containing compound.
Reduction Products: Reduction of the hydroxyl group results in a methylene-containing compound.
Scientific Research Applications
3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Physicochemical Differences
The table below compares 3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol with two analogs:
2,6-Bis(trifluoromethyl)-4-pyridinol (CAS 43150-55-6, from ), which lacks iodine substituents.
A hypothetical 3,5-Dichloro-2,6-bis(trifluoromethyl)pyridin-4-ol for halogen substitution contrast.
Key Observations:
Electron-Withdrawing Effects: The combined presence of CF₃ and I substituents in the target compound amplifies electron withdrawal, lowering the pKa of the hydroxyl group (increased acidity) compared to the non-iodinated analog .
Molecular Weight and Solubility : Iodine significantly increases molecular weight (~507.9 vs. 253.1 g/mol) and reduces aqueous solubility due to hydrophobicity and heavy-atom effects.
Reactivity: Iodine offers unique opportunities for further functionalization (e.g., Suzuki coupling), unlike the non-halogenated analog. Chlorine in the hypothetical analog provides intermediate reactivity for substitutions.
Spectroscopic and Crystallographic Properties
- NMR/IR: The iodine substituents would produce distinct ¹³C NMR shifts (C-I coupling) and IR absorption bands compared to non-halogenated analogs.
- Crystallinity : Heavy iodine atoms may enhance crystallinity, facilitating X-ray diffraction studies for structural confirmation.
Biological Activity
3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol (CAS No. 1408279-80-0) is a pyridine derivative that has attracted attention due to its unique chemical structure and potential biological activities. The compound features two iodine atoms and two trifluoromethyl groups, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The molecular formula of 3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol is , with a molecular weight of 482.89 g/mol. The compound exhibits distinct physical properties that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H2F6I2N0 |
| Molecular Weight | 482.89 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar pyridine derivatives possess significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species . The mechanism of action typically involves disruption of bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Potential
The presence of trifluoromethyl groups has been linked to improved potency in anticancer agents. In vitro studies suggest that 3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For example, similar compounds have shown IC50 values in the low micromolar range against various tumor cell lines, indicating potential as a therapeutic agent in oncology .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of trifluoromethylated pyridine derivatives against Gram-positive bacteria. The results demonstrated that these compounds had minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for MRSA strains, suggesting strong antibacterial activity.
- Anticancer Activity Assessment : Another study investigated the anticancer properties of related compounds in vitro. The findings revealed significant inhibition of cell growth in human cancer cell lines with IC50 values ranging from 0.55 to 1.46 µM for select derivatives .
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-Diiodo-2,6-bis(trifluoromethyl)pyridin-4-ol?
A reflux method in ethanol with controlled iodination steps is suggested, based on analogous pyridine derivative syntheses. For example, similar trifluoromethyl-substituted pyridines were synthesized via refluxing precursors in ethanol, followed by recrystallization in DMF–EtOH (1:1) . Iodination likely requires stoichiometric control to avoid over-substitution, as seen in iodopyridin-4-ol derivatives .
Q. Which analytical techniques are critical for structural confirmation?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. Cross-referencing with CAS RN and molecular formulas (e.g., C₁₃H₁₅F₃N₂O in ) can validate purity . For iodinated analogs, halogen-specific techniques like X-ray crystallography or ICP-MS may resolve structural ambiguities .
Q. How can solubility challenges during purification be addressed?
Mixed solvent systems (e.g., DMF–EtOH) are effective for recrystallization, as demonstrated for 5-(3,5-diarylpyrazolyl)thiazolidinones . For highly halogenated compounds, gradient solvent polarity adjustments may optimize crystal lattice formation.
Advanced Research Questions
Q. How can catalytic systems improve the efficiency of trifluoromethyl group incorporation?
Metal catalysts like iridium(III) hexafluorophosphate () enhance regioselective trifluoromethylation in heterocycles. Computational modeling of electron-withdrawing effects (e.g., –CF₃) can guide catalyst selection to minimize side reactions .
Q. What strategies mitigate dehalogenation during high-temperature reactions?
Lowering reaction temperatures (e.g., microwave-assisted synthesis) and using inert atmospheres reduce iodine loss. ’s reflux conditions (2 h in ethanol) suggest thermal stability thresholds, but real-time monitoring via LC-MS is advised to detect degradation .
Q. How to resolve contradictions in spectroscopic data for iodine-substituted pyridines?
Discrepancies in ¹H NMR shifts may arise from solvent polarity or halogen bonding. Cross-validation with ¹⁹F NMR and IR spectroscopy (e.g., C–I stretching at ~500 cm⁻¹) can clarify structural assignments . For complex cases, isotopic labeling (e.g., ¹²⁷I vs. ¹²⁹I) may provide mechanistic insights .
Q. What are the implications of steric hindrance from bis(trifluoromethyl) groups on reactivity?
Steric effects from –CF₃ groups can slow nucleophilic substitution at adjacent positions. Kinetic studies using bulky electrophiles (e.g., tert-butyl derivatives in ) may reveal steric thresholds for functionalization . Computational DFT analysis of bond angles and torsional strain is recommended .
Q. How to design stability studies for iodine-containing compounds under varying storage conditions?
Accelerated degradation studies (40°C/75% RH) with HPLC monitoring can assess photolytic and hydrolytic stability. ’s packaging recommendations (e.g., UN 3259 for hazardous solids) suggest light-sensitive storage in amber vials under nitrogen .
Methodological Considerations
Q. What solvent systems optimize column chromatography for polar iodinated pyridines?
Gradient elution with hexane/ethyl acetate (increasing polarity) or dichloromethane/methanol is effective. ’s chloro-trifluoromethyl pyrimidines used similar systems, with TLC tracking to adjust solvent ratios .
Q. How to validate synthetic yields when scaling up halogenation reactions?
Small-scale kinetic experiments (e.g., varying iodine equivalents and reaction times) identify optimal conditions. ’s review highlights mass balance and byproduct analysis (e.g., iodide salts) as critical for yield reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
